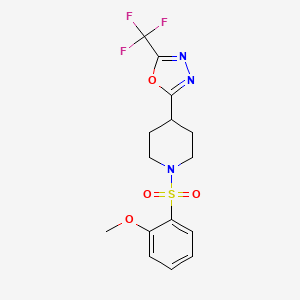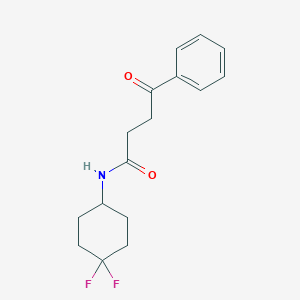
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved a multi-step process starting from organic acids, converting them into esters, hydrazides, and then to the target compounds using DMF and NaH . Another related compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a series of reactions including chlorination, condensation, and bromination, starting from isobutyric acid and phenylacetic acid . The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile using triethylamine and propylphosphonic anhydride .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, the structure of synthesized lipoxygenase inhibitors was confirmed through 1H-NMR, IR, and mass spectral data . Similarly, the intermediates in the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide were identified by infrared spectrum, mass spectrum, and 1H NMR . The characterization of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was performed using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation reactions, as seen in the synthesis of atorvastatin intermediates , and the reaction of acids with amines to form amides, as demonstrated in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . Additionally, the Claisen-Schmidt condensation was employed in the synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives, which is a reaction that could potentially be applied to the synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed in the abstracts provided. However, the biological activities of some compounds were evaluated, such as the lipoxygenase inhibitory activity of the N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives , and the antinociceptive and anti-inflammatory activity of 4-R-4-Oxo-2-[2-(phenylamino)benzoyl]hydrazinylidene-N-hetarylbutanamides . These activities suggest that the compounds have specific interactions with biological targets, which are related to their chemical properties.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
Research has shown significant interest in the synthesis of heterocyclic compounds due to their biological activities. One study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, highlighting the compound's potential in biological and medicinal applications (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant and Neuroprotective Effects
Another study described the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, for their anticonvulsant and neuroprotective effects. This suggests a pathway for the compound of interest to be investigated for neuroprotective and anticonvulsant properties (M. Z. Hassan, S. Khan, M. Amir, 2012).
Catalysis in Organic Reactions
Compounds similar to N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide have been explored for their catalytic roles in organic reactions. For instance, 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, were found to be efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (X. Cui et al., 2007).
Antimicrobial Activity
The synthesis and antimicrobial activity of new dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide, showcasing the broader pharmacological potential of compounds within this class, suggest another possible avenue for exploration with this compound (D. N. Joshi, 2015).
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)10-8-13(9-11-16)19-15(21)7-6-14(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYFPOWSIBEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)
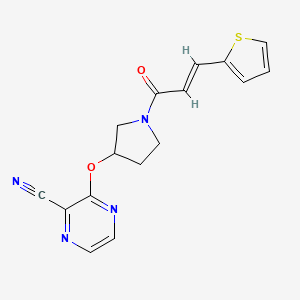
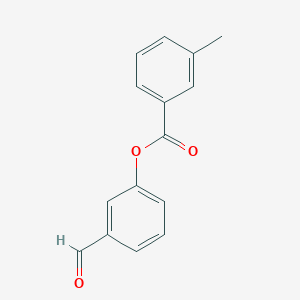

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)
![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)
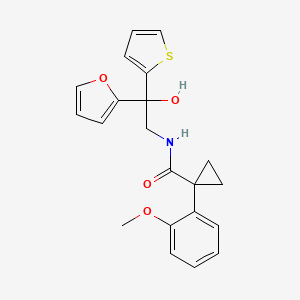
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
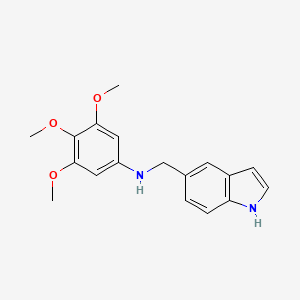
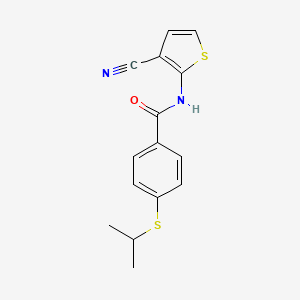
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)
